1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole
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Overview
Description
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole is a synthetic compound with the molecular formula C11H18FN3O5 and a molecular weight of 291.276 g/mol . This compound is characterized by its unique structure, which includes a nitroimidazole core and a fluoroethoxyethoxyethoxyethyl side chain.
Preparation Methods
The synthesis of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole typically involves a two-step process . The first step includes the coupling of the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by a fluoride substitution reaction to introduce the fluoroethoxy group. The reaction conditions are optimized to achieve high yields, and the final product is purified using standard chromatographic techniques .
Chemical Reactions Analysis
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoroethoxy groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like thiols for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole has several scientific research applications:
Medical Imaging: It is used as a potential hypoxia PET marker due to its ability to selectively accumulate in hypoxic tissues.
Cancer Research: The compound’s ability to target hypoxic cells makes it valuable in studying tumor microenvironments and developing targeted cancer therapies.
Radiopharmaceuticals: It is labeled with radioactive isotopes for use in positron emission tomography (PET) imaging, providing insights into various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole involves its selective accumulation in hypoxic tissues. The nitroimidazole moiety undergoes bioreduction in the absence of oxygen, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective binding allows for the visualization of hypoxic regions using PET imaging . The molecular targets include hypoxia-inducible factors and other proteins involved in cellular responses to low oxygen levels .
Comparison with Similar Compounds
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-1H-nitroimidazole: Similar structure but with different substitution patterns.
1-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole: Lacks the fluoro group, affecting its chemical properties and applications.
1-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole: Contains a methoxy group instead of a fluoro group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable tool in medical imaging and cancer research .
Properties
CAS No. |
922502-74-7 |
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Molecular Formula |
C11H18FN3O5 |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethyl]-2-nitroimidazole |
InChI |
InChI=1S/C11H18FN3O5/c12-1-5-18-7-9-20-10-8-19-6-4-14-3-2-13-11(14)15(16)17/h2-3H,1,4-10H2 |
InChI Key |
DXMMIBVRHCJEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCOCCF |
Origin of Product |
United States |
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